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Compound of Interest

Compound Name: TC14012

cat. No.: B10766712

An In-depth Technical Guide to the Discovery and Development of TC14012

Introduction

TC14012 is a synthetic, serum-stable peptidomimetic that has emerged as a significant tool in
chemokine receptor research.[1][2] Derived from the horseshoe crab peptide T140, TC14012
was initially developed as a selective antagonist for the C-X-C chemokine receptor type 4
(CXCRA4).[1][2] Subsequent research, however, unveiled a surprising dual functionality:
TC14012 also acts as a potent agonist for the atypical chemokine receptor 7 (ACKR3), also
known as CXCR7.[3][4] This guide provides a comprehensive overview of the discovery,
mechanism of action, and development of TC14012, tailored for researchers and professionals
in drug development.

Physicochemical Properties

TC14012 is a cyclic peptide with the sequence H-Arg-Arg-Nal-Cys-Tyr-Cit-Lys-d-Cit-Pro-Tyr-
Arg-Cit-Cys-Arg-NH2, featuring a disulfide bridge between the two cysteine residues.[5] Its
development from the parent compound T140 involved modifications such as C-terminal
amidation and citrulline substitution to enhance its stability in serum.[2]
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Property Value

Molecular Formula C90H140N34019S2
Molecular Weight 2066.43 g/mol

CAS Number 368874-34-4

Purity >95%

Solubility Soluble to 1 mg/ml in water

Data sourced from R&D Systems.

Dual Receptor Pharmacology: A Tale of Two
Receptors

The most remarkable characteristic of TC14012 is its opposing effects on two closely related
chemokine receptors, CXCR4 and CXCRY.

CXCR4 Antagonism

TC14012 was originally designed as a potent and selective antagonist of CXCR4, a G protein-
coupled receptor (GPCR) that plays a crucial role in various physiological and pathological
processes, including HIV entry, cancer metastasis, and inflammation.[1][2] TC14012 effectively
blocks the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCRA4, thereby
inhibiting downstream signaling pathways.[2]

CXCR7 Agonism

Contrary to its effect on CXCR4, TC14012 functions as an agonist on CXCR7.[3][4] CXCR7 is
considered an "atypical" chemokine receptor because it does not couple to G proteins to
mediate classical chemotactic signaling. Instead, it primarily signals through the recruitment of
B-arrestin.[3][4] TC14012 potently induces the recruitment of B-arrestin 2 to CXCR7, triggering
a distinct set of cellular responses.[1][3]

Quantitative Analysis of Receptor Interaction
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The affinity and potency of TC14012 at both CXCR4 and CXCR7 have been quantified through
various in vitro assays.

Parameter Receptor Value Assay Type

Inhibition of CXCL12

IC50 CXCR4 19.3nM o
binding
B-arrestin 2
EC50 CXCRY 350 nM _
recruitment
) Radioligand
Ki CXCRY 157 + 36 nM

displacement

Data compiled from

multiple sources.[1][3]

[6]

For context, the natural ligand CXCL12 has an EC50 of approximately 30 nM for B-arrestin
recruitment to CXCR7, while the other CXCR4 antagonist, AMD3100, is a much weaker
CXCR7 agonist with an EC50 of 140 puM.[3][4]

Signaling Pathways and Mechanism of Action

The dual functionality of TC14012 stems from its interaction with the distinct signaling
mechanisms of CXCR4 and CXCRY7.

Inhibition of CXCR4 Signaling

As a CXCR4 antagonist, TC14012 blocks CXCL12-induced signaling cascades. The
CXCL12/CXCR4 axis is known to activate pathways like ERK and AKT, which are involved in
cell proliferation and survival.[2] By preventing CXCL12 binding, TC14012 inhibits these
downstream effects.
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CXCR4 Antagonism by TC14012.

Activation of CXCR7 Signaling

Upon binding to CXCR7, TC14012 initiates a signaling cascade that is independent of G
proteins. The primary mechanism is the recruitment of -arrestin, which then acts as a scaffold
for other signaling molecules.[3][4] This leads to the activation of pathways such as the
Akt/eNOS and Erk 1/2 pathways.[3][4][7]

Agonism Recruitment i . Downstream Signaling
U0 2 ' m | B-arrestin % o o " Akt/eNOS, Erk1/2)

Click to download full resolution via product page

CXCR7 Agonism and [3-arrestin Recruitment by TC14012.

Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET)
Assay for B-Arrestin Recruitment

This assay is used to quantify the recruitment of B-arrestin to CXCR7 upon agonist stimulation.

[3]

e Cell Line: HEK293 cells are co-transfected with constructs for CXCR7 fused to a Renilla
luciferase (Rluc) and B-arrestin 2 fused to a yellow fluorescent protein (YFP).

o Cell Culture: Transfected cells are plated in 96-well microplates.
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Ligand Stimulation: Cells are stimulated with varying concentrations of TC14012.
Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.

Signal Detection: Light emissions are measured at two wavelengths corresponding to the
luciferase and YFP.

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the YFP to the
light emitted by the Rluc. An increase in this ratio indicates the proximity of the two fusion
proteins, signifying -arrestin recruitment.
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Workflow for the BRET-based [3-arrestin recruitment assay.
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Erk 1/2 Phosphorylation Assay

This experiment assesses the activation of the MAP kinase pathway downstream of CXCR7.[3]

Cell Line: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are
used.

e Serum Starvation: Cells are serum-starved to reduce basal levels of phosphorylated Erk.
o Stimulation: Cells are treated with TC14012 for various time points.
e Lysis: Cells are lysed to extract proteins.

o Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane,
and probed with antibodies specific for phosphorylated Erk 1/2 and total Erk 1/2.

o Detection: The bands are visualized and quantified to determine the ratio of phosphorylated
Erk to total Erk.

Therapeutic Implications and Future Directions

The unique pharmacological profile of TC14012 makes it a valuable research tool and a
potential therapeutic agent for a range of conditions.

e Anti-HIV Activity: As a CXCR4 antagonist, TC14012 can block the entry of X4-tropic HIV
strains into host cells.[1][6]

e Oncology: The inhibition of the CXCL12/CXCR4 axis has shown promise in reducing tumor
growth and metastasis in preclinical models.[1][2]

» Ischemic Diseases: Through its agonistic activity on CXCR7, TC14012 has been shown to
improve the angiogenic function of endothelial progenitor cells and promote blood perfusion
recovery in models of diabetic limb ischemia.[7]

The discovery that a CXCR4 antagonist can act as a CXCR7 agonist highlights the complexity
of chemokine receptor pharmacology and underscores the importance of screening
compounds against related receptors to avoid off-target effects or to discover novel therapeutic
activities. Future research will likely focus on leveraging the dual functionality of TC14012 for
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therapeutic benefit and on designing new molecules with tailored activities at these two
important receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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